2'-(Benzyloxy)[1,1'-biphenyl]-3-carbonitrile
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Overview
Description
2’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile is an organic compound with a complex structure that includes a biphenyl core substituted with a benzyloxy group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of the biphenyl core, followed by the introduction of the benzyloxy group and the carbonitrile group. The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form the biphenyl structure. The benzyloxy group can be introduced through a nucleophilic substitution reaction, while the carbonitrile group is typically added via a cyanation reaction .
Industrial Production Methods
Industrial production of 2’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the synthesis for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl core, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, and various substituted biphenyl derivatives .
Scientific Research Applications
2’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers
Mechanism of Action
The mechanism of action of 2’-(Benzyloxy)[1,1’-biphenyl]-3-carbonitrile depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
2’-(Benzyloxy)[1,1’-biphenyl]-2-amine hydrochloride: Similar structure but with an amine group instead of a carbonitrile group.
(2-(Benzyloxy)-[1,1’-biphenyl]-3-yl)boronic acid: Contains a boronic acid group instead of a carbonitrile group.
Uniqueness
The combination of these functional groups allows for versatile modifications and interactions in various chemical and biological contexts .
Properties
Molecular Formula |
C20H15NO |
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Molecular Weight |
285.3 g/mol |
IUPAC Name |
3-(2-phenylmethoxyphenyl)benzonitrile |
InChI |
InChI=1S/C20H15NO/c21-14-17-9-6-10-18(13-17)19-11-4-5-12-20(19)22-15-16-7-2-1-3-8-16/h1-13H,15H2 |
InChI Key |
QGKWZLNSBHMUNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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